- Chemoselective N-nitrosation of secondary amines under heterogeneous and mild conditions via in situ generation of HNO2, Chinese Chemical Letters, 2009, 20(4), 415-419

Cas no 932-83-2 (N-Nitrosohexamethylenimine)

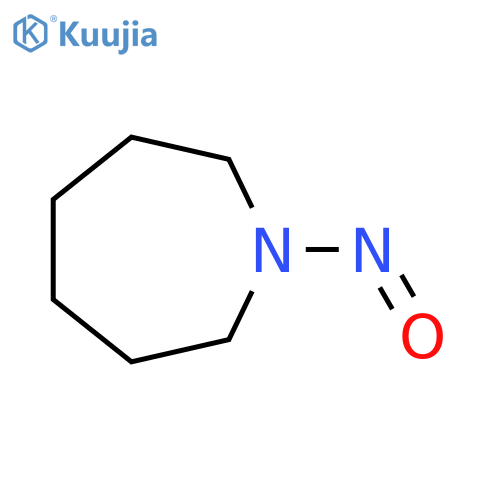

N-Nitrosohexamethylenimine structure

Nome do Produto:N-Nitrosohexamethylenimine

N-Nitrosohexamethylenimine Propriedades químicas e físicas

Nomes e Identificadores

-

- 1H-Azepine,hexahydro-1-nitroso-

- 1-nitrosoazepane

- HEXAHYDRO-1-NITROSOAZEPINE

- 1H-Azepine,hexahydro-1-nitroso

- 1-nitroso-azepane

- hexahydro-1-nitroso-1H-azepine

- Hexamethylennitrosamin-T-markiert

- Nitrosohexamethyleneimine

- Nitrosohexamethylenimine

- N-Nitroso-1,1-hexamethylenimin

- N-Nitrosoazacycloheptane

- N-nitrosoazepane

- N-Nitrosohexamethyleneimine

- N-Nitroso-hexamethylenimin

- N-Nitrosohexamethylenimine

- N-Nitrosoperhydroazepine

- Hexahydro-1-nitroso-1H-azepine (ACI)

- N-Nitrosohexahydroazepine

- CHEMBL165191

- NNitrosoperhydroazepine

- NCGC00256532-01

- AKOS006271678

- 1H-Azepine, hexahydro-1-nitroso-

- CCRIS 468

- NNitrosoazacycloheptane

- NITROSOHEXAMETHYLENEIMINE, N-

- AS-76918

- 932-83-2

- Hexahydro1nitrosoazepine

- CAS-932-83-2

- NS00039541

- N67X53N3YT

- SCHEMBL1578024

- EINECS 213-258-6

- Tox21_302820

- N-6-MI

- DTXSID0021040

- D93582

- EN300-1296525

- 1HAzepine, hexahydro1nitroso

- Hexahydro1nitroso1Hazepine

- DTXCID301040

- NNitrosohexahydroazepine

- DB-297636

- Hexahydro-1-nitroso-1H-azepine; N-Nitrosoazacycloheptane; N-Nitrosohexahydroazepine; Nitrosohexamethylenimine

- UNII-N67X53N3YT

- NNitrosohexamethylenimine

- BRN 1237798

- 5-20-04-00067 (Beilstein Handbook Reference)

-

- MDL: MFCD00467141

- Inchi: 1S/C6H12N2O/c9-7-8-5-3-1-2-4-6-8/h1-6H2

- Chave InChI: UZMVSVHUTOAPTD-UHFFFAOYSA-N

- SMILES: O=NN1CCCCCC1

Propriedades Computadas

- Massa Exacta: 128.094963g/mol

- Carga de Superfície: 0

- XLogP3: 0.9

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Ligações Rotativas: 0

- Massa monoisotópica: 128.094963g/mol

- Massa monoisotópica: 128.094963g/mol

- Superfície polar topológica: 32.7Ų

- Contagem de Átomos Pesados: 9

- Complexidade: 87.1

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

Propriedades Experimentais

- Densidade: 1.06 g/mL at 25 °C(lit.)

- Ponto de ebulição: 233 °C(lit.)

- Ponto de Flash: 99 °C

- Índice de Refracção: n20/D 1.497(lit.)

- PSA: 32.67000

- LogP: 1.48170

N-Nitrosohexamethylenimine Informações de segurança

- WGK Alemanha:3

- Código da categoria de perigo: 45-22-36/37/38

- Instrução de Segurança: 53-36/37/39-45

- RTECS:CM3325000

-

Identificação dos materiais perigosos:

- Frases de Risco:R45; R22; R36/37/38

- Condição de armazenamento:2-8°C

N-Nitrosohexamethylenimine Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

N-Nitrosohexamethylenimine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | N546585-500mg |

N-Nitrosohexamethylenimine |

932-83-2 | 500mg |

$ 1062.00 | 2023-04-15 | ||

| eNovation Chemicals LLC | Y1015075-250mg |

N-NITROSOHEXAMETHYLENEIMINE |

932-83-2 | 97% | 250mg |

$150 | 2024-06-06 | |

| Enamine | EN300-1296525-0.25g |

1-nitrosoazepane |

932-83-2 | 95% | 0.25g |

$481.0 | 2023-05-23 | |

| TRC | N546585-50mg |

N-Nitrosohexamethylenimine |

932-83-2 | 50mg |

$ 133.00 | 2023-09-06 | ||

| TRC | N546585-250mg |

N-Nitrosohexamethylenimine |

932-83-2 | 250mg |

$ 578.00 | 2023-09-06 | ||

| TRC | N546585-100mg |

N-Nitrosohexamethylenimine |

932-83-2 | 100mg |

$ 253.00 | 2023-04-15 | ||

| Enamine | EN300-1296525-1.0g |

1-nitrosoazepane |

932-83-2 | 95% | 1g |

$971.0 | 2023-05-23 | |

| Enamine | EN300-1296525-0.05g |

1-nitrosoazepane |

932-83-2 | 95% | 0.05g |

$226.0 | 2023-05-23 | |

| Enamine | EN300-1296525-0.1g |

1-nitrosoazepane |

932-83-2 | 95% | 0.1g |

$337.0 | 2023-05-23 | |

| Enamine | EN300-1296525-0.5g |

1-nitrosoazepane |

932-83-2 | 95% | 0.5g |

$758.0 | 2023-05-23 |

N-Nitrosohexamethylenimine Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Sodium nitrite , Water Catalysts: Citric acid , Silica Solvents: Dichloromethane ; 50 min, rt

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Sodium nitrite Solvents: Acetonitrile , Water ; 4 h

Referência

- Flow Electrochemistry for the N-Nitrosation of Secondary Amines, Chemistry - A European Journal, 2023, 29(32),

Synthetic Routes 3

Condições de reacção

1.1 Catalysts: Ethyl nitrite

Referência

- Generation of azidonium intermediates with the aid of N-aminoheterocycles, Justus Liebigs Annalen der Chemie, 1977, (9), 1508-15

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water

Referência

- Antidiabetic agents. N4-Arylsulfonylsemicarbazides, Journal of Medicinal & Pharmaceutical Chemistry, 1962, 5, 815-22

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Sodium nitrite Catalysts: Hydrogen (T-4)-dioxobis[sulfato(2-)-κO]tungstate(2-) (2:1) Solvents: Dichloromethane ; 5 min, rt

Referência

- Tungstate sulfuric acid (TSA)/NaNO2 as a novel heterogeneous system for the N-nitrosation of secondary amines under mild conditions, Bulletin of the Korean Chemical Society, 2005, 26(7), 1125-1128

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Silica , Sodium nitrite , Trichloromelamine Solvents: Dichloromethane , Water ; 10 min, rt

Referência

- Efficient procedure for chemoselective N-nitrosation of secondary amines with trichloromelamine-NaNO2, Russian Journal of Organic Chemistry, 2007, 43(9), 1393-1396

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Perchloric acid (silica-gel-supported perchloric acid) , Sodium nitrite Solvents: Dichloromethane ; 5 min, rt

Referência

- N-Nitrosation of Secondary Amines Using Supported Perchloric Acid on Silica Gel and Stereoselectivity Study of Nitroso Products, Journal of the Chinese Chemical Society (Weinheim, 2013, 60(10), 1272-1276

Synthetic Routes 8

Condições de reacção

1.1 Reagents: Sodium nitrite Catalysts: Methanesulfonic acid , Alumina Solvents: Dichloromethane , Water ; 10 min, rt

Referência

- Alumina-methanesulfonic acid (AMA)/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines, Synthetic Communications, 2006, 36(16), 2311-2319

Synthetic Routes 9

Condições de reacção

1.1 Reagents: 1,4-Dinitro-1H-pyrazole Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 16 h, 80 °C

Referência

- Preparation of N-NO compounds, China, , ,

Synthetic Routes 10

Condições de reacção

1.1 Reagents: Sodium nitrite Solvents: Acetic acid , Water

Referência

- Structural Features of Aliphatic N-Nitrosamines of 7-Azabicyclo[2.2.1]heptanes That Facilitate N-NO Bond Cleavage, Journal of the American Chemical Society, 2001, 123(42), 10164-10172

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Dichloromethane ; 0 °C; 10 min, pH 1 - 2, rt

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referência

- Visible-Light-Promoted Photoaddition of N-Nitrosopiperidines to Alkynes: Continuous Flow Chemistry Approach to Tetrahydroimidazo[1,2-a]pyridine 1-Oxides, Organic Letters, 2022, 24(31), 5840-5844

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Silica , Sodium nitrite , Molybdenum phosphorus hydroxide oxide Solvents: Dichloromethane ; 10 min, rt

Referência

- Molybdatophosphoric acid/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines, Journal of the Chinese Chemical Society (Taipei, 2006, 53(3), 669-676

Synthetic Routes 13

Condições de reacção

1.1 Reagents: p-Toluenesulfonic acid , Sodium nitrite Solvents: Dichloromethane ; 0 °C; 1 h, rt

Referência

- Preparation method for deuterated compounds, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condições de reacção

Referência

- Synthesis of amino derivatives of some nitrogen-containing heterocycles, Khimiya Geterotsiklicheskikh Soedinenii, 1968, (1), 140-1

Synthetic Routes 15

Condições de reacção

1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin , Sodium nitrite Catalysts: Silica Solvents: Dichloromethane , Water ; 7 min, rt

Referência

- 1,3-Dihalo-5,5-dimethylhydantoin/NaNO2 as an efficient heterogeneous system for the N-nitrosation of N,N-dialkylamines under mild conditions, Journal of the Iranian Chemical Society, 2006, 3(1), 59-63

Synthetic Routes 16

Condições de reacção

Referência

- Nucleophilic α-sec-aminoalkylation: 2-(diphenylhydroxymethyl)pyrrolidine. (2-Pyrrolidinemethanol, α,α-diphenyl-), Organic Syntheses, 1978, 58, 113-22

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Tetrabutylammonium tetrafluoroborate , Potassium nitrite Solvents: Dichloromethane ; 4 h, rt

Referência

- The Use of Potassium/Sodium Nitrite as a Nitrosating Agent in the Electrooxidative N-Nitrosation of Secondary Amines, European Journal of Organic Chemistry, 2021, 2021(22), 3289-3293

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Sodium nitrite , Water , Molybdate(2-), dioxobis[sulfato(2-)-κO]-, hydrogen (1:2), (T-4)- Solvents: Dichloromethane ; 15 min, rt

Referência

- Molybdate sulfuric acid/NaNO2. A novel heterogeneous system for the N-nitrosation of secondary amines under mild conditions, Helvetica Chimica Acta, 2006, 89(12), 2922-2926

Synthetic Routes 19

Condições de reacção

Referência

- Transnitrosation by aliphatic nitrosomines, Tetrahedron Letters, 1977, (19), 1613-16

Synthetic Routes 20

Condições de reacção

1.1 Reagents: Silica , Sodium nitrite , Nafion H Solvents: Dichloromethane , Water ; 30 min, rt

Referência

- The use of Nafion-H/NaNO2 as an efficient procedure for the chemoselective N-nitrosation of secondary amines under mild and heterogeneous conditions, Tetrahedron Letters, 2003, 44(16), 3345-3349

N-Nitrosohexamethylenimine Raw materials

N-Nitrosohexamethylenimine Preparation Products

N-Nitrosohexamethylenimine Literatura Relacionada

-

Yu Zhou,Jing Yang,Jia Yuan Yang,Fang Na Gu,Ying Wang,Jian Hua Zhu J. Mater. Chem. 2011 21 13895

-

Chun Fang Zhou,Yi Meng Wang,Yi Cao,Ting Ting Zhuang,Wei Huang,Yuan Chun,Jian Hua Zhu J. Mater. Chem. 2006 16 1520

-

Yang Xu,Hua-dao Liu,Jian Hua Zhu,Zhi-yu Yun,Jia-hui Xu,Yi Cao,Yi-lun Wei New J. Chem. 2004 28 244

-

Yang Xu,Zhi-yu Yun,Jian Hua Zhu,Jia-hui Xu,Hua-dao Liu,Yi-lun Wei,Kang-jin Hui Chem. Commun. 2003 1894

932-83-2 (N-Nitrosohexamethylenimine) Produtos relacionados

- 13256-07-0(N-Amyl-N-methylnitrosamine)

- 6949-28-6(N-Nitroso-di-N-hexylamine)

- 7068-83-9(N-Butyl-N-methylnitrosamine)

- 54528-00-6(3-Amino-3-azabicyclo3,3,0octane)

- 13256-06-9(N,N-Diamylnitrosamine)

- 100-75-4(N-Nitrosopiperidine)

- 930-55-2(1-Nitrosopyrrolidine)

- 20917-49-1(N-Nitrosoheptamethyleneimine)

- 4549-44-4(N-Nitroso-N-ethylbutylamine)

- 98648-34-1(N-Methyl-N-nitroso-1-hexadecylamine)

Fornecedores recomendados

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Membro Ouro

CN Fornecedor

A granel

Changzhou Guanjia Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Nanjing Jubai Biopharm

Membro Ouro

CN Fornecedor

A granel

atkchemica

Membro Ouro

CN Fornecedor

Reagente

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel